molecular formula C6H12ClNO2 B7981580 (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B7981580
M. Wt: 165.62 g/mol
InChI Key: JFWLEGORBDKYIG-NUBCRITNSA-N
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Description

(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 50585-87-0) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is structurally characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position, with the R-enantiomer configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is often utilized in asymmetric synthesis, ligand design, and as a building block for bioactive molecules .

Properties

IUPAC Name

(3R)-1-methylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLEGORBDKYIG-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Carboxylation: The carboxyl group is introduced at the 3-position of the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Research Findings

Pharmacological Potential

  • While (R)-1-methylpyrrolidine-3-carboxylic acid hydrochloride lacks direct antiviral data, structural analogs like tranylcypromine hydrochloride demonstrate the therapeutic relevance of pyrrolidine derivatives in targeting viral proteases .
  • Yohimbine hydrochloride’s adrenergic activity underscores the role of carboxylate groups in receptor binding, a feature modifiable in the target compound .

Biological Activity

(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride (also known as (R)-MPCA HCl) is a compound of significant interest in both medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride features a pyrrolidine ring with a carboxylic acid group and a methyl substituent. The presence of the hydrochloride enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of (R)-MPCA HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : (R)-MPCA HCl can bind to the active sites of specific enzymes, inhibiting their activity. This characteristic is crucial in the study of metabolic pathways and enzyme mechanisms.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signal transduction pathways. This property is particularly relevant in pharmacological contexts where receptor modulation can lead to therapeutic effects.

1. Enzyme Studies

(R)-MPCA HCl has been utilized in research focusing on enzyme mechanisms. It aids in understanding how specific enzymes interact with substrates and inhibitors, providing insights into metabolic processes.

2. Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that can enhance biological activity or selectivity.

3. Agricultural Chemistry

In addition to its medicinal applications, (R)-MPCA HCl is explored in agrochemical formulations due to its potential efficacy in enhancing crop protection strategies.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (R)-MPCA HCl on a specific enzyme involved in neurotransmitter metabolism. The results demonstrated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in treating neurological conditions characterized by dysregulated neurotransmitter levels .

Case Study 2: Receptor Interaction

Research on the interaction of (R)-MPCA HCl with nicotinic acetylcholine receptors revealed that it acts as a selective antagonist. The compound exhibited an IC50 value of 109 nM against α7-nAChRs, indicating its potential role in modulating cholinergic signaling pathways .

Comparative Analysis

To better understand the unique properties of (R)-MPCA HCl, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsBiological Activity
(S)-1-Methylpyrrolidine-3-carboxylic Acid HydrochlorideEnantiomer with similar structurePotential interactions with receptors
3-Pyrrolidinecarboxylic AcidDifferent substitution patternVaries; less studied
1-Methyl-3-pyrrolidinecarboxylic Acid HydrochlorideSimilar structure without stereochemistryVaried pharmacological effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride?

  • Methodological Answer : A common approach involves Boc-protected intermediates (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride) to preserve stereochemistry during synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt. Reaction optimization should include monitoring pH and temperature to prevent racemization .
  • Key Considerations : Use inert atmospheres to avoid oxidation and validate chiral purity via polarimetry or chiral HPLC post-synthesis .

Q. How can researchers confirm the structural identity and stereochemical integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for backbone verification and X-ray crystallography for absolute configuration confirmation. Compare retention times with chiral reference standards using HPLC (e.g., Chiralpak® columns) .
  • Validation : Cross-reference with analogs like (R)-3-Methylpyrrolidine hydrochloride (CAS 235093-98-8) for spectral consistency .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation by working in fume hoods, and store in sealed containers away from incompatible materials (e.g., strong oxidizing agents). For spills, neutralize with inert adsorbents like vermiculite .
  • Emergency Measures : In case of skin contact, rinse with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Conduct systematic solubility studies in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM) under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to detect aggregation. Compare results with structurally related compounds, such as pyrrolidine-3-carboxylic acid ethyl ester hydrochloride, to identify trends in substituent effects on solubility .

Q. What strategies optimize enantioselective synthesis to minimize racemization?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclization steps. Monitor reaction progress via inline FTIR to detect intermediate instability. Lower reaction temperatures (e.g., 0–5°C) and shorten exposure to basic conditions to preserve stereochemistry .
  • Case Study : Analogous synthesis of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride (CAS 1411766-12-5) highlights the importance of kinetic vs. thermodynamic control in stereoselective pathways .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to quantify degradation products. Assess pH-dependent stability by incubating the compound in buffered solutions (pH 2–10) and analyzing via UV-Vis spectroscopy. Reference incompatible materials listed in safety data sheets (e.g., strong acids/bases) to identify degradation triggers .

Q. What analytical techniques differentiate between polymorphic forms of the hydrochloride salt?

  • Methodological Answer : Perform powder X-ray diffraction (PXRD) to identify crystalline phases and differential scanning calorimetry (DSC) to detect thermal transitions (e.g., melting points, hydrate formation). Compare with data from analogs like Trans-4-Hydroxy-L-proline Hydrochloride (CAS 32968-78-8) to correlate structural motifs with polymorphism .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with nucleophiles?

  • Methodological Answer : Replicate reactions under standardized conditions (solvent, temperature, molar ratios) and characterize products via LC-MS/NMR. For example, discrepancies in aminolysis reactions may arise from residual moisture or catalyst impurities. Cross-validate findings using model systems, such as reactions with (R)-2-Pyrrolidineboronic Acid derivatives, to isolate variables .

Methodological Tables

Parameter Recommended Technique Reference
Chiral PurityChiral HPLC with UV detection
Thermal StabilityDSC/TGA
Solubility ProfileDynamic Light Scattering (DLS)
Polymorphism ScreeningPXRD

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